

Discovery and synthesis of Latanoprostene Bunod

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Compound of Interest

Compound Name: *Latanoprostene Bunod*

Cat. No.: *B10828704*

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An In-depth Technical Guide to the Discovery and Synthesis of **Latanoprostene Bunod**

Abstract

Latanoprostene bunod (LBN) is a novel nitric oxide (NO)-donating prostaglandin F2 α analog designed for the reduction of intraocular pressure (IOP) in patients with open-angle glaucoma or ocular hypertension. Its unique dual-action mechanism targets both the uveoscleral and trabecular meshwork outflow pathways, representing a significant advancement in glaucoma therapy. This document provides a comprehensive technical overview of the discovery, rationale, chemical synthesis, mechanism of action, and clinical evaluation of **Latanoprostene Bunod**.

Discovery and Rationale

The development of **Latanoprostene bunod** was predicated on the therapeutic strategy of combining two distinct IOP-lowering mechanisms into a single molecule. Prostaglandin analogs, such as latanoprost, are highly effective at increasing aqueous humor outflow through the uveoscleral pathway. Concurrently, research has established that nitric oxide (NO) can enhance aqueous humor outflow through the conventional trabecular meshwork pathway by inducing relaxation of the trabecular meshwork and Schlemm's canal cells.

The core innovation was to create a novel chemical entity that, upon administration, would metabolize into two active moieties: latanoprost acid and an NO-donating moiety. This led to the design of **Latanoprostene bunod**, which links latanoprost to a butanediol mononitrate

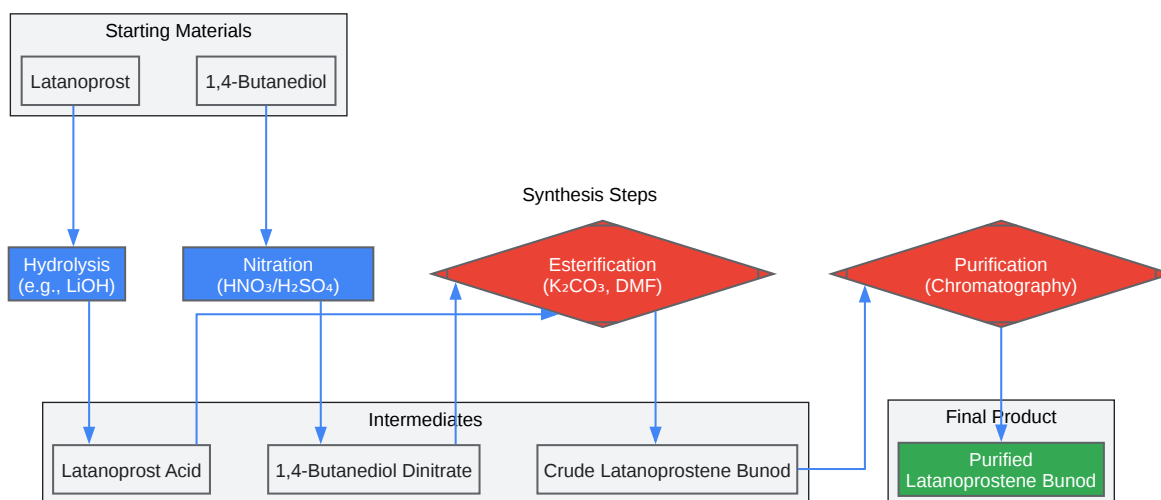
fragment via an ester bond. This design allows for a targeted, dual-pathway approach to IOP reduction.

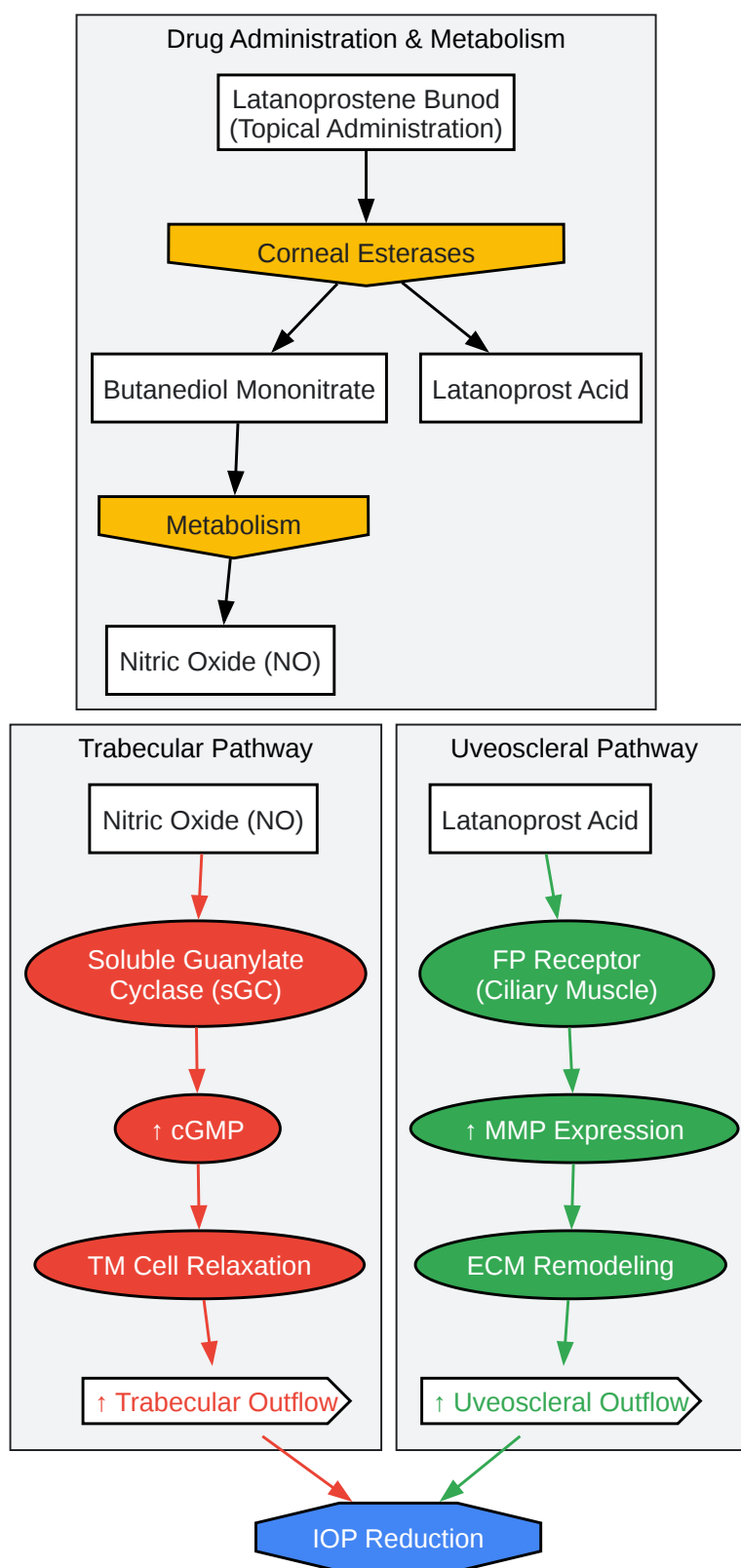
Chemical Synthesis

The synthesis of **Latanoprostene bunod** involves the esterification of latanoprost acid with an NO-donating butanediol mononitrate moiety. While various specific patented routes exist, a general representative pathway is outlined below.

Generalized Synthesis Workflow

- **Preparation of Latanoprost Acid:** Latanoprost, the commercially available isopropyl ester, is hydrolyzed under basic conditions (e.g., using lithium hydroxide or sodium hydroxide) to yield latanoprost acid. This step removes the isopropyl group from the carboxylic acid function.
- **Synthesis of the NO-donating Moiety:** 1,4-butanediol is nitrated, often using a mixture of nitric acid and sulfuric acid under controlled temperature conditions, to produce 1,4-butanediol dinitrate. This is a key intermediate.
- **Esterification Reaction:** Latanoprost acid is coupled with the NO-donating moiety. One common method involves reacting latanoprost acid with 1,4-butanediol dinitrate in the presence of a base such as potassium carbonate (K_2CO_3) in a suitable organic solvent like dimethylformamide (DMF)[1]. This reaction forms the ester linkage, yielding crude **Latanoprostene bunod**.
- **Purification:** The crude product is purified using chromatographic techniques, typically column chromatography on silica gel, to remove unreacted starting materials and byproducts, resulting in high-purity **Latanoprostene bunod**[1][2].





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